2-Chloro-5-(3-chloropropyl)thiophene
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Overview
Description
2-Chloro-5-(3-chloropropyl)thiophene is a halogenated thiophene derivative with the molecular formula C7H8Cl2S. This compound is part of the broader class of thiophene derivatives, which are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-chloropropyl)thiophene typically involves the halogenation of thiophene derivatives. One common method includes the reaction of thiophene with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . Another approach involves the use of halogen dance reactions, where halogenated thiophenes are treated with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates .
Industrial Production Methods
Industrial production of this compound often employs large-scale halogenation processes. These processes involve the use of chlorinating agents in the presence of catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure the efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3-chloropropyl)thiophene undergoes various chemical reactions, including:
Electrophilic Substitution: The thiophene ring is susceptible to electrophilic substitution reactions due to the electron-rich nature of the sulfur atom.
Nucleophilic Substitution: The presence of chlorine atoms makes the compound reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides and sulfones, while reduction reactions can lead to the formation of thiol derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine, chlorine, and acyl chlorides are commonly used under acidic conditions.
Nucleophilic Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Electrophilic Substitution: Products include halogenated, acylated, and nitrated thiophenes.
Nucleophilic Substitution: Products include substituted thiophenes with various functional groups.
Oxidation and Reduction: Products include sulfoxides, sulfones, and thiol derivatives.
Scientific Research Applications
2-Chloro-5-(3-chloropropyl)thiophene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3-chloropropyl)thiophene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, potentially resulting in biological effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(chloromethyl)thiophene: Similar in structure but with a different substitution pattern.
2-Chlorothiophene: Lacks the additional chloropropyl group, leading to different reactivity and applications.
5-Chloro-2-thiophenecarboxylic acid: Contains a carboxyl group, making it more polar and suitable for different applications.
Uniqueness
2-Chloro-5-(3-chloropropyl)thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and materials science .
Properties
Molecular Formula |
C7H8Cl2S |
---|---|
Molecular Weight |
195.11 g/mol |
IUPAC Name |
2-chloro-5-(3-chloropropyl)thiophene |
InChI |
InChI=1S/C7H8Cl2S/c8-5-1-2-6-3-4-7(9)10-6/h3-4H,1-2,5H2 |
InChI Key |
NKZVTDPILZGAHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)CCCCl |
Origin of Product |
United States |
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